SB-649868 - 380899-24-1

SB-649868

Catalog Number: EVT-282232
CAS Number: 380899-24-1
Molecular Formula: C26H24FN3O3S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-((1-(5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl)piperidin-2-yl)methyl)benzofuran-4-carboxamide, commonly referred to as SB-649868, is a synthetic compound developed by GlaxoSmithKline. [] It is classified as a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin receptor subtypes, OX1R and OX2R. [] This compound has been the subject of extensive research for its potential use in the treatment of sleep disorders, particularly insomnia. SB-649868's ability to modulate the orexin system, which plays a crucial role in regulating sleep-wake cycles, has made it a valuable tool for studying sleep architecture and the underlying mechanisms of insomnia.

Mechanism of Action

SB-649868 exerts its biological activity primarily through the antagonism of both orexin receptors, OX1R and OX2R. [, ] Orexins are neuropeptides involved in promoting wakefulness, and blocking their receptors leads to decreased neuronal activity in areas of the brain associated with arousal. [] This results in a decrease in wakefulness and a promotion of sleep. [, ] Studies suggest that the selective blockade of OX2R alone might be sufficient to initiate and prolong sleep, while the additional inhibition of OX1R by SB-649868 may have implications for REM sleep regulation. []

Applications
  • Investigating Sleep Architecture: SB-649868 has been instrumental in dissecting the roles of OX1R and OX2R in sleep regulation. Studies utilizing SB-649868 have shown that while blocking both receptors promotes sleep, selective OX2R antagonism primarily increases non-REM sleep, whereas dual antagonism can significantly impact REM sleep architecture. [, , ] This suggests that OX1R might play a distinct role in modulating REM sleep, while OX2R primarily influences sleep initiation and maintenance. []
  • Modeling Insomnia: SB-649868 has been used in preclinical models to simulate insomnia-like states in animals, allowing researchers to study the efficacy and potential side effects of novel sleep therapies. [, ]
  • Evaluating Drug Interactions: Research has shown that SB-649868 can interact with certain medications metabolized by the cytochrome P450 system, specifically CYP3A4. [] This highlights the importance of considering potential drug interactions in clinical settings.
Future Directions
  • Selective vs. Dual Orexin Receptor Antagonism: Further research is needed to fully elucidate the benefits and drawbacks of selectively targeting OX2R versus dual antagonism with compounds like SB-649868. This includes investigating long-term effects on sleep architecture, potential side effects, and the therapeutic potential for specific sleep disorders. []
  • Understanding Kinetic Properties: Research suggests that SB-649868 exhibits slow binding kinetics to orexin receptors, which may have implications for its duration of action and the interpretation of pharmacokinetic data. [] Further investigation of these kinetic properties is crucial for optimizing dosing regimens and predicting clinical efficacy.
  • Exploring Therapeutic Applications Beyond Insomnia: Given the involvement of the orexin system in various physiological processes, future research could explore the potential applications of SB-649868 or similar DORAs in treating other conditions, such as narcolepsy, anxiety disorders, or addiction. [, ]

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that has been investigated for the treatment of insomnia. It acts by blocking both orexin-1 (OX1R) and orexin-2 (OX2R) receptors, which are involved in the regulation of sleep and wakefulness. Almorexant demonstrated significant improvements in clinically relevant sleep parameters in animal models and patients with insomnia, but its development was halted. []
  • Relevance: Almorexant is structurally similar to SB-649868 and shares its mechanism of action as a DORA. [] Both compounds have been investigated for their potential in treating insomnia.

Suvorexant (MK-4305)

  • Compound Description: Suvorexant is a DORA that has been approved by the Food and Drug Administration for the treatment of insomnia. It effectively blocks both OX1R and OX2R, promoting sleep by inhibiting orexin signaling. [] Suvorexant has demonstrated efficacy and tolerability in Phase II and III trials. [] In mouse models, suvorexant primarily increased REM sleep, potentially disturbing sleep architecture by selectively increasing REM sleep in the first 4 hours after dosing. [, ]

Filorexant (MK-6096)

  • Compound Description: Filorexant is another DORA investigated for the treatment of insomnia. It blocks both OX1R and OX2R, aiming to improve sleep quality and duration. []
  • Relevance: Similar to SB-649868, filorexant is a DORA, indicating they share a common mechanism of action by targeting both orexin receptors. []

JNJ-10397049

  • Relevance: Unlike SB-649868, which targets both OX1R and OX2R, JNJ-10397049 selectively blocks only OX2R. [] This difference highlights the potential for different sleep-related effects depending on the targeted orexin receptor subtype.

GSK-1059865

  • Relevance: In contrast to SB-649868, which blocks both OX1R and OX2R, GSK-1059865 specifically targets OX1R. [] This selectivity allows for investigating the distinct roles of each orexin receptor subtype in sleep regulation.
  • Compound Description: IPSU is an orally bioavailable, brain-penetrant OX2R-preferring antagonist. [] In mouse models, IPSU increased sleep primarily by increasing NREM sleep, contrasting with suvorexant, which mainly increased REM sleep. [, ] During the inactive phase, IPSU had no effect on NREM or REM sleep, suggesting a reduced tendency for disrupting sleep architecture compared to DORAs. [] Additionally, IPSU binds rapidly and reaches equilibrium quickly in binding and functional assays, unlike other "dual" antagonists that may take hours. []
  • Relevance: While SB-649868 is a DORA, IPSU preferentially targets OX2R. [] This difference leads to distinct effects on sleep architecture, with IPSU potentially offering a more balanced approach by primarily promoting NREM sleep and minimizing REM sleep disruption. [, ]
  • Compound Description: [14C]SB-649868 is a radiolabeled form of SB-649868 used in a human study to determine the drug's disposition and metabolic pathway. [] Results showed that SB-649868 is primarily metabolized via oxidation of the benzofuran ring. []
  • Relevance: This compound is directly relevant as it is a radiolabeled version of SB-649868, used to study the drug's pharmacokinetics and metabolism within the body. []
  • Compound Description: M98 is an unusual hemiaminal metabolite of SB-649868, formed by oxidation of the benzofuran ring and subsequent rearrangement. [] It was identified as one of the principal circulating components in plasma extracts following SB-649868 administration. []
  • Relevance: As a major metabolite of SB-649868, M98 provides insight into the drug's breakdown pathway within the body. [] Its presence in plasma suggests potential pharmacological activity, although this hasn't been directly investigated.

M25 ([2-({[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]amino}carbonyl)-6-hydroxyphenyl]acetic acid; GSK2329158)

  • Compound Description: M25 is a carboxylic acid metabolite of SB-649868, formed by the opening of the benzofuran ring. [] It was identified as the principal metabolite in excreta (urine and feces), representing at least 12% of the administered dose. []
  • Relevance: M25 is a significant metabolite of SB-649868, highlighting the importance of benzofuran ring opening in the drug's metabolism. [] Its presence in excreta indicates its role in the elimination of SB-649868 from the body.

ACT-462206

  • Compound Description: ACT-462206 is a new, potent, and selective DORA. [] It effectively inhibits the stimulating effects of orexin peptides at both OX1R and OX2R. [] Preclinical studies show that it promotes both non-REM and REM sleep while maintaining natural sleep architecture in rats and dogs. [] ACT-462206 also exhibits anxiolytic-like properties in rats without negatively impacting cognition or motor function. []
  • Relevance: ACT-462206 shares a similar mechanism of action with SB-649868 by antagonizing both orexin receptors. [] Both compounds are investigated for their potential in treating insomnia. ACT-462206 shows promising preclinical data, indicating its potential as a future therapeutic agent. []

Properties

CAS Number

380899-24-1

Product Name

SB-649868

IUPAC Name

N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1

InChI Key

ZJXIUGNEAIHSBI-IBGZPJMESA-N

SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4

Solubility

Soluble in DMSO

Synonyms

(14C)SB 649868
(14C)SB-649868
(14C)SB649868
N-((1-((5-(4-fluorophenyl)-2-methyl-4-thiazolyl)carbonyl)-2-piperidinyl)methyl)-4-benzofurancarboxamide
SB 649868
SB-649868
SB649868

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.